![molecular formula C10H5B B1631274 1-Bromo-3,5-diethynylbenzene CAS No. 144001-08-1](/img/structure/B1631274.png)
1-Bromo-3,5-diethynylbenzene
Overview
Description
1-Bromo-3,5-diethynylbenzene is a chemical compound with the CAS Number: 144001-08-1 . It has a molecular weight of 205.05 and its IUPAC name is 1-bromo-3,5-diethynylbenzene . It is stored under an inert atmosphere at a temperature between 2-8°C . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular formula of 1-Bromo-3,5-diethynylbenzene is C10H5Br . The InChI code for the compound is 1S/C10H5Br/c1-3-8-5-9(4-2)7-10(11)6-8/h1-2,5-7H .
Physical And Chemical Properties Analysis
1-Bromo-3,5-diethynylbenzene is a solid substance . It is stored under an inert atmosphere .
Scientific Research Applications
Organic Synthesis
1-Bromo-3,5-diethynylbenzene is often used in organic synthesis . The bromine atom in the compound can be replaced with other functional groups through various reactions, enabling the synthesis of a wide range of complex organic compounds .
Material Science
In material science, 1-Bromo-3,5-diethynylbenzene can be used as a building block in the synthesis of polymers and other materials . Its ethynyl groups can undergo polymerization reactions to form polyacetylene derivatives, which have applications in electronic devices and sensors.
Safety and Hazards
The compound has been classified under the GHS07 pictogram . The signal word for the compound is "Warning" . The hazard statements associated with the compound are H302, H315, and H319 . The precautionary statements include P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, and P301+P312+P330 .
Mechanism of Action
Target of Action
1-Bromo-3,5-diethynylbenzene primarily targets aromatic compounds . The compound acts as an electrophile, which means it has a tendency to accept electrons and form bonds with electron-rich species .
Mode of Action
The mode of action of 1-Bromo-3,5-diethynylbenzene involves a two-step mechanism known as electrophilic aromatic substitution .
- Step 1 : The electrophile (1-Bromo-3,5-diethynylbenzene) forms a sigma-bond to the benzene ring, generating a positively charged intermediate known as a benzenonium ion .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
This mechanism allows the compound to undergo substitution reactions with aromatic compounds while maintaining the aromaticity of the benzene ring .
Result of Action
The primary result of the action of 1-Bromo-3,5-diethynylbenzene is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution mechanism, where the compound interacts with an aromatic compound to replace a hydrogen atom with itself .
Action Environment
The action, efficacy, and stability of 1-Bromo-3,5-diethynylbenzene can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the presence of a Lewis acid catalyst can enhance its reactivity in Friedel-Crafts alkylation reactions .
properties
IUPAC Name |
1-bromo-3,5-diethynylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Br/c1-3-8-5-9(4-2)7-10(11)6-8/h1-2,5-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAVPUWKVFVMIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)Br)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3,5-diethynylbenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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